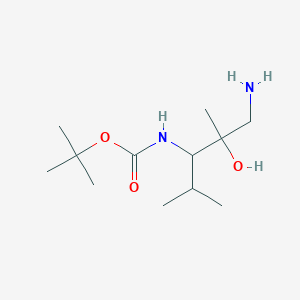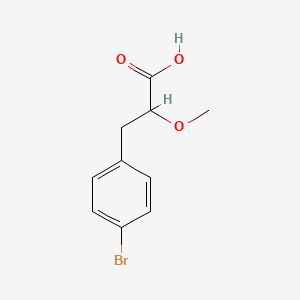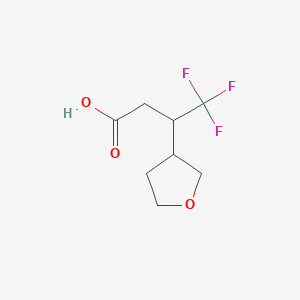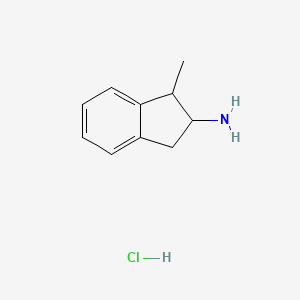![molecular formula C18H24N4 B13532879 N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is a complex organic compound featuring a cyclohexyl ring substituted with a pyridin-2-ylamino group and a pyridin-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridin-2-amine with formaldehyde and a cyclohexylamine derivative to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the cyclohexyl ring.
Substitution Reaction: The final step involves the substitution of the amino group with a pyridin-2-yl group using a suitable reagent like pyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming N-oxides.
Reduction: Reduction reactions can target the pyridinyl groups, converting them to piperidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and exhibit similar biological activities.
Cyclohexylamines: These compounds have a similar cyclohexyl ring structure but differ in their substituents.
Pyridin-2-amines: These compounds share the pyridin-2-amine group and are used in similar applications.
Uniqueness
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is unique due to its dual pyridinyl groups and cyclohexyl ring, which confer distinct chemical and biological properties. This structural combination enhances its ability to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
Molecular Formula |
C18H24N4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]cyclohexyl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C18H24N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-6,11-12,15-16H,7-10,13-14H2,(H,19,21)(H,20,22) |
InChI Key |
XELPBFKBLQDCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2=CC=CC=N2)CNC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
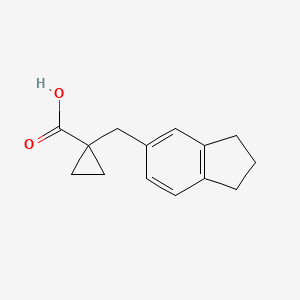
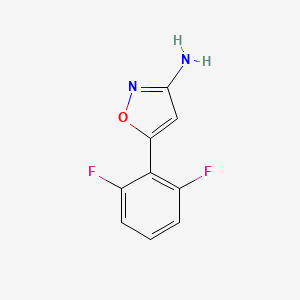
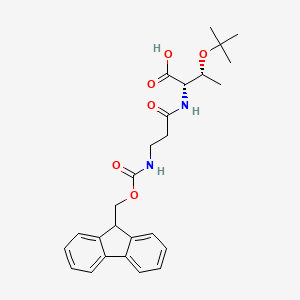
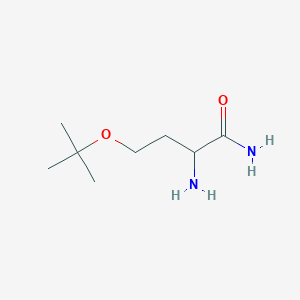


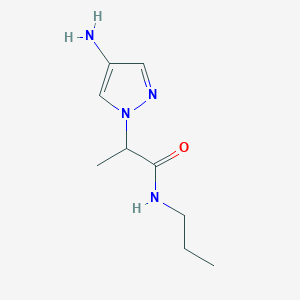
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
